2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide
Description
This compound is a fluorinated benzamide derivative with a complex heterocyclic pyrrole core. Key structural features include:
- A 2-fluorobenzamide moiety, which enhances metabolic stability and binding interactions in medicinal chemistry applications.
- A 1-(2-methoxyethyl) group at the pyrrole N1 position, contributing to solubility and conformational flexibility.
- 4,5-dimethyl substitutions on the pyrrole ring, which may influence steric interactions and electronic properties.
- A phenylsulfonyl group at the C3 position, a common pharmacophore in enzyme inhibitors and receptor antagonists.
Properties
Molecular Formula |
C22H23FN2O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C22H23FN2O4S/c1-15-16(2)25(13-14-29-3)21(24-22(26)18-11-7-8-12-19(18)23)20(15)30(27,28)17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3,(H,24,26) |
InChI Key |
NFPZAJMFHYBWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide typically involves multiple steps, including the formation of the pyrrole ring, introduction of the fluorine atom, and attachment of the benzamide moiety. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide with analogous compounds from the literature, focusing on structural motifs, physicochemical properties, and reported bioactivity.
Key Observations:
Core Structure Differences: The pyrrole core in the target compound offers a planar, electron-rich system distinct from the pyrazolo[3,4-d]pyrimidine (kinase-targeting) or biphenyl (CNS-targeting) cores in analogs. This affects binding specificity and metabolic pathways.
Fluorine Impact :
- All compounds feature fluorine substitutions , but the target compound’s single fluorine on the benzamide may balance lipophilicity and polarity better than the dual fluorophenyl groups in the patent example .
Solubility and Bioavailability :
- The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to the lipophilic chromen-4-one group in the patent compound .
Research Findings and Limitations
- Bioactivity Gaps : Unlike the patent compound with explicit anticancer activity , the target compound’s pharmacological profile remains uncharacterized.
- Synthetic Challenges : The multi-step synthesis of the pyrrole-sulfonyl scaffold may limit scalability compared to simpler benzamide derivatives like A03 .
Biological Activity
2-Fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring and various substituents, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C20H26N2O5S
- Molecular Weight : Approximately 432.5 g/mol
- Key Functional Groups :
- Pyrrole ring
- Sulfonyl group
- Methoxy and carboxamide functionalities
These structural elements contribute to its reactivity and ability to interact with biological targets.
Preliminary studies indicate that the compound may exert its biological effects through several mechanisms:
- Protein Interaction : The sulfonyl and carboxamide groups are known to form hydrogen bonds with proteins, potentially modulating their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Cellular Uptake : The methoxyethyl group enhances lipophilicity, facilitating cellular uptake and bioavailability.
Biological Activity
Research has highlighted various biological activities associated with this compound:
- Anti-inflammatory Effects : Initial studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : The ability to modulate cell signaling pathways positions this compound as a candidate for further investigation in cancer therapies.
- Monoclonal Antibody Production : Related compounds have shown promise in enhancing monoclonal antibody production in cell cultures by improving cell viability and productivity .
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Cytokine inhibition | |
| Anticancer | Cell signaling modulation | |
| Enhanced mAb Production | Improved cell viability |
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to 2-fluoro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide:
- Study on Monoclonal Antibodies : A related pyrrole derivative was found to enhance monoclonal antibody production significantly while maintaining cell viability. The study showed a 1.5-fold increase in antibody concentration compared to controls .
- Inflammatory Response Modulation : Research indicated that similar sulfonamide compounds could inhibit inflammatory responses in vitro, suggesting a pathway for therapeutic applications in autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
